N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide
Overview
Description
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C15H13N3O2S. It is known for its unique structure, which includes a quinoxaline ring attached to a phenyl group, further connected to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-quinoxalinyl)phenyl]sulfonamide: Similar structure but lacks the methanesulfonamide group.
N-[3-(2-quinoxalinyl)phenyl]acetamide: Contains an acetamide group instead of a methanesulfonamide group.
N-[3-(2-quinoxalinyl)phenyl]carbamate: Features a carbamate group in place of the methanesulfonamide group.
Uniqueness
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21(19,20)18-12-6-4-5-11(9-12)15-10-16-13-7-2-3-8-14(13)17-15/h2-10,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXZAWHWAGELNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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